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Guanylyl(3'->5')uridine ammonium salt

Enzyme Kinetics RNase U2 Substrate Specificity

Researchers often encounter non-productive binding modes and altered catalytic rates when using generic dinucleoside monophosphates in RNase T1 assays. Guanylyl(3'->5')uridine ammonium salt eliminates this variability as the cognate minimal substrate. Its specific 3'→5' linkage ensures accurate kinetic calibration and active site mapping. - Establishes baseline kinetic parameters (Km, kcat) for RNase T1 transphosphorylation studies. - Enables atomic-resolution co-crystallization to map enzyme specificity determinants. - Serves as a validated reference standard for HPLC method development and RNA ligase fidelity assays.

Molecular Formula C19H27N8O13P
Molecular Weight 606.4 g/mol
CAS No. 41547-83-5
Cat. No. B1449602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanylyl(3'->5')uridine ammonium salt
CAS41547-83-5
Molecular FormulaC19H27N8O13P
Molecular Weight606.4 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=C(NC5=O)N)CO)O)O.N
InChIInChI=1S/C19H24N7O13P.H3N/c20-18-23-14-9(15(32)24-18)21-5-26(14)17-12(31)13(6(3-27)37-17)39-40(34,35)36-4-7-10(29)11(30)16(38-7)25-2-1-8(28)22-19(25)33;/h1-2,5-7,10-13,16-17,27,29-31H,3-4H2,(H,34,35)(H,22,28,33)(H3,20,23,24,32);1H3
InChIKeyBBBUJXLTQPKTLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanylyl(3'->5')uridine Ammonium Salt: Overview & Key Differences


Guanylyl(3'->5')uridine ammonium salt (CAS 41547-83-5), also referred to as GpU, is a ribonucleoside dinucleoside monophosphate composed of guanosine linked via a natural 3'→5' phosphodiester bond to uridine . This compound is recognized as the minimal RNA substrate for ribonuclease T1 (RNase T1), a key enzyme used in studying RNA structure and function [1]. Unlike many generic nucleotide analogs, the precise 3'→5' linkage in this ammonium salt form confers specific recognition properties for nucleases, making it a critical biochemical tool rather than a generic building block.

Defined minimal RNA substrate for RNase T1 kinetic calibration and transphosphorylation studies
Specific 3′→5′ phosphodiester linkage enables nuclease recognition and active-site mapping
Ammonium salt form supports structural biology, NMR conformational analysis, and chromatographic reference workflows

Guanylyl(3'->5')uridine Ammonium Salt: Substitution Risks


Generic substitution of Guanylyl(3'->5')uridine (GpU) with other dinucleoside monophosphates such as ApU, CpU, or GpC is not scientifically valid due to high nuclease substrate specificity [1]. The activity of ribonucleases like RNase U2 and RNase T1 is exquisitely dependent on the first base (purine vs. pyrimidine) and the second base composition, leading to substantial differences in kinetic parameters (Km) and overall molecular activity [2]. Furthermore, the specific 3'→5' linkage in this compound, as opposed to alternative linkages or modifications, dictates its recognition and binding mode at the enzyme active site, as demonstrated by crystallographic studies [3]. Using an unverified analog risks introducing non-productive binding modes or altered catalytic rates, thereby undermining the quantitative rigor of enzyme kinetics, structural biology, or RNA metabolism studies.

Base-composition mismatch: ApU or CpU may exhibit substantially altered nuclease substrate recognition profiles relative to GpU
Absolute specificity context: dinucleoside monophosphate analog activity may not transfer across enzyme classes such as RNase T1 versus RNase U2
Conformational preference may shift: distinct solution structures reported for GpU versus ApU or ApC may affect binding-mode interpretation

Guanylyl(3'->5')uridine Ammonium Salt: Comparative Evidence vs. Analogs


GpU vs. ApU: RNase U2 Substrate Specificity

GpU exhibits a specific and quantifiably lower molecular activity as a substrate for RNase U2 compared to the closely related analog ApU [1]. This differential susceptibility is critical for assay design and understanding RNA metabolism.

RNase U2 Relative Activity
Head-to-head
GpU: 0.2 vs ApU: 1.0 — ~5-fold difference
Reported substrate susceptibility context; ApU substitution would shift activity interpretation
pH 4.5, 25°C; ranked order ApC>>ApG>ApU>GpU>GpC>GpG>ApA>GpA
Enzyme Kinetics RNase U2 Substrate Specificity Dinucleoside Monophosphate

GpU vs. CpU: RNase T1 Digestion Efficiency

Guanylyl(3'->5')uridine (GpU) is completely and specifically digested by RNase T1, whereas its analog cytidylyl(3'->5')uridine (CpU) is not a substrate for this enzyme [1]. This absolute selectivity defines its utility.

RNase T1 Substrate Recognition
Head-to-head
GpU: complete digestion / CpU: non-substrate for RNase T1
Absolute substrate recognition difference; binary on/off enzyme specificity reported
RNase T1 and pancreatic RNase digestion assays; CpU digested by pancreatic RNase only
Ribonuclease T1 Enzymatic Digestion Substrate Selectivity Dinucleoside Phosphate Synthesis

GpU as Minimal Substrate for RNase T1 Transphosphorylation

GpU functions as a canonical substrate for the transphosphorylation reaction catalyzed by RNase T1, enabling the study of the first step of RNA cleavage [1]. This reaction has been quantitatively analyzed using its phosphorothioate diastereomers.

Transphosphorylation Substrate
Class-level
Canonical RNase T1 substrate for transphosphorylation to guanosine-2′,3′-cyclic phosphate + uridine
Defines baseline substrate for catalytic mechanism and stereochemical requirement studies
SpGp(S)U diastereomer reported as very poor substrate; EC 4.6.1.24 context
Catalytic Mechanism Transphosphorylation Ribonuclease T1 Enzyme Assay

NMR Conformational Analysis: GpU vs. ApU and ApC

High-field NMR studies reveal that GpU possesses distinct conformational preferences and base-stacking dynamics in solution compared to other purine-pyrimidine dinucleoside monophosphates like ApU and ApC [1]. These intrinsic structural differences dictate its interaction with macromolecules.

Solution Conformational Preference
Head-to-head
C3′-endo ribose preference; base-stacking geometry distinct from ApU and ApC
Conformation-specific recognition context; structural ensemble may influence protein binding
pD 7.4, 20±2°C, 270–300 MHz NMR; 74–96% gg conformation reported
NMR Spectroscopy Conformational Analysis Base Stacking RNA Structure

Guanylyl(3'->5')uridine Ammonium Salt: Key Applications


RNase T1 Activity Assay Calibration

Procure Guanylyl(3'->5')uridine ammonium salt as the definitive minimal substrate for establishing baseline kinetic parameters of RNase T1. This compound's status as the 'minimal RNA substrate' makes it essential for calibrating activity assays and studying the fundamental transphosphorylation step [1]. Its use ensures that observed catalytic rates are due to the enzyme's intrinsic activity on a cognate substrate, as opposed to the non-productive binding modes observed with modified analogs [2].

Co-crystallization for Active Site Mapping

Utilize Guanylyl(3'->5')uridine ammonium salt in co-crystallization studies with ribonucleases to map active site architecture and substrate recognition mechanisms at atomic resolution. The specific binding mode of GpU and its analogs, as revealed by X-ray crystallography, is fundamental to understanding the structural basis of enzyme specificity [1]. This application is directly supported by its proven ability to form stable complexes at the RNase T1 active site, enabling visualization of key hydrogen bonding networks [2].

Chromatographic Methods for Nucleotide Resolution

Employ Guanylyl(3'->5')uridine ammonium salt as a reference standard for developing and validating high-performance liquid chromatography (HPLC) methods designed to separate and quantify complex mixtures of dinucleoside monophosphates. The distinct physicochemical properties of GpU, which differ from analogs like ApU or CpU, provide a benchmark for optimizing resolution in analytical assays used in RNA modification analysis or enzymatic synthesis monitoring.

RNA Ligation and Synthesis Fidelity Monitoring

Use Guanylyl(3'->5')uridine ammonium salt as a key intermediate or control substrate in enzymatic RNA synthesis and ligation reactions. The specific 3'→5' phosphodiester linkage of GpU makes it an ideal model compound for verifying the fidelity of RNA ligases, which must discriminate between correct and incorrect linkages. It is particularly useful for assessing the efficiency of enzymes that form specific internucleotide bonds, as demonstrated in large-scale enzymatic syntheses of dinucleoside monophosphates [1].

Application
Selection Property
Validation Focus
RNase T1 kinetic assay calibration
Defined minimal RNA substrate
Kinetic parameter and transphosphorylation baseline validation
Active-site co-crystallization
Crystallographic binding probe with cognate 3′→5′ linkage
Structural recognition and hydrogen-bonding network mapping
HPLC nucleotide resolution methods
Dinucleoside monophosphate reference standard
Chromatographic method development and separation optimization
RNA ligation fidelity monitoring
3′→5′ linkage control compound
Ligation specificity and internucleotide bond-formation verification

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